N-Boc-3-bromo-4-hydroxy-pyrrolidine
Overview
Description
N-Boc-3-bromo-4-hydroxy-pyrrolidine is a chemical compound with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a hydroxyl group at the 4-position . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of N-Boc-3-bromo-4-hydroxy-pyrrolidine typically involves two main steps First, the pyrrolidine ring is protected with a Boc groupThe specific synthetic routes and reaction conditions can vary depending on the desired purity and yield . Industrial production methods may involve optimizing these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-Boc-3-bromo-4-hydroxy-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-3-bromo-4-hydroxy-pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-4-hydroxy-pyrrolidine involves its interactions with various molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in further chemical reactions . The bromine and hydroxyl groups can also undergo various transformations, allowing the compound to act as a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
N-Boc-3-bromo-4-hydroxy-pyrrolidine can be compared with other similar compounds, such as:
N-Boc-3-chloro-4-hydroxy-pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
N-Boc-3-bromo-4-methoxy-pyrrolidine: Similar structure but with a methoxy group instead of a hydroxyl group.
N-Boc-3-bromo-4-hydroxy-piperidine: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIILICSFSOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183882 | |
Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-17-0 | |
Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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